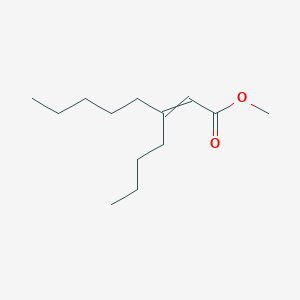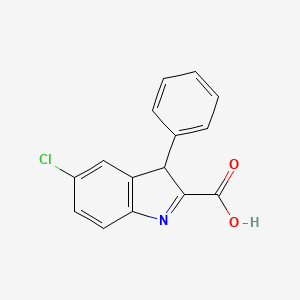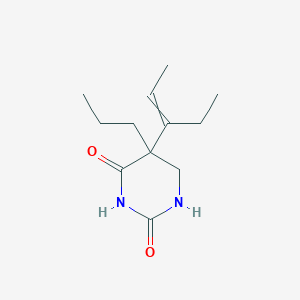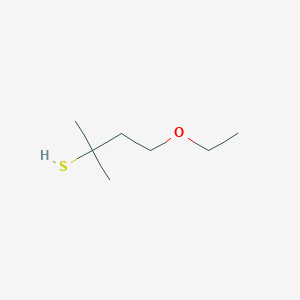![molecular formula C15H21NOTe B14196000 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-28-2](/img/structure/B14196000.png)
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a chemical compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-butyltellurophen-2-yl group
Métodos De Preparación
The synthesis of 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of butyl lithium with tellurium, followed by cyclization with an appropriate alkyne.
Alkyne Functionalization: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Attachment to Morpholine: The final step involves the attachment of the functionalized alkyne to the morpholine ring through nucleophilic substitution or similar reactions.
Análisis De Reacciones Químicas
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The alkyne group can also undergo coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing tellurium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate oxidative stress or act as an antioxidant, is ongoing.
Industry: The compound may find use in the development of new materials with unique electronic or optical properties due to the presence of tellurium.
Mecanismo De Acción
The mechanism by which 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine exerts its effects is not fully understood. it is believed that the tellurium atom plays a crucial role in its activity. Tellurium can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Comparación Con Compuestos Similares
Similar compounds to 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine include other tellurophene derivatives and morpholine-substituted alkynes. Some examples are:
4-(Prop-2-yn-1-yl)morpholine: A simpler compound with similar alkyne and morpholine functionalities but lacking the tellurophene ring.
5-Butyltellurophen-2-yl derivatives: Compounds that contain the tellurophene ring but differ in the substituents attached to it.
The uniqueness of this compound lies in its combination of a tellurophene ring with a morpholine-substituted alkyne, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
920977-28-2 |
|---|---|
Fórmula molecular |
C15H21NOTe |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
4-[3-(5-butyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C15H21NOTe/c1-2-3-5-14-7-8-15(18-14)6-4-9-16-10-12-17-13-11-16/h7-8H,2-3,5,9-13H2,1H3 |
Clave InChI |
SSJMUOQGQALLFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C([Te]1)C#CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
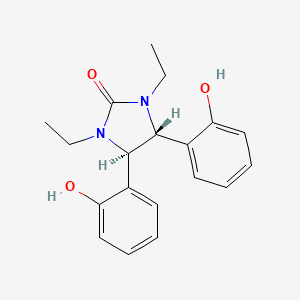

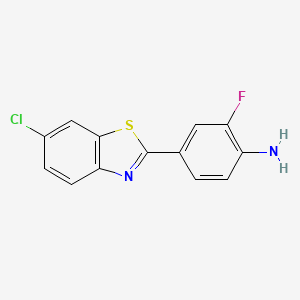
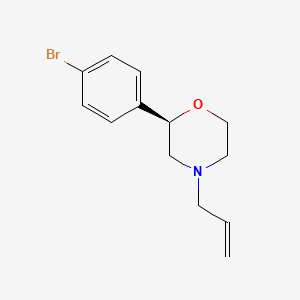
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
